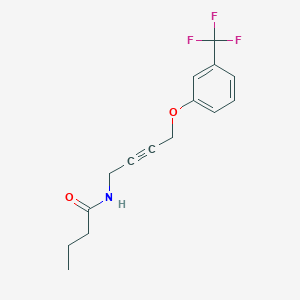

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)butyramide, also known as TFB-TBOA, is a potent and selective inhibitor of the excitatory amino acid transporter subtype 1 (EAAT1). EAAT1 is an important protein that regulates the uptake of glutamate, a neurotransmitter involved in many physiological processes, including learning and memory. TFB-TBOA has been extensively studied for its potential applications in the treatment of neurological disorders, such as epilepsy, stroke, and Alzheimer's disease.

Scientific Research Applications

Synthesis and Characterization

- The synthesis of trifluoromethyl-substituted arenes, cyclohexenones, and pyran-4-ones through cyclocondensation highlights the versatile applications of trifluoromethyl groups in synthesizing functionalized organic molecules with potential applications in material science and pharmaceuticals (Bunescu et al., 2009).

- Phenolate and phenoxyl radical complexes bearing a new redox-active N,O-phenol-pyrazole ligand demonstrate the importance of these compounds in the development of novel coordination compounds with potential applications in catalysis and materials science (Zats et al., 2011).

Bioconversion Processes

- The bioconversion of butyronitrile to butyramide using whole cells of Rhodococcus rhodochrous PA-34 illustrates the enzymatic transformation capabilities, highlighting the role of microorganisms in converting nitriles to amides, a process with significant industrial applications for the synthesis of chemicals and pharmaceuticals (Raj et al., 2007).

Molecular Docking and Quantum Chemical Calculations

- Theoretical studies, such as molecular docking and quantum chemical calculations on similar phenol derivatives, reveal the molecular interactions and electronic structure, providing insights into the reactivity and potential applications in drug design and materials science (Viji et al., 2020).

properties

IUPAC Name |

N-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F3NO2/c1-2-6-14(20)19-9-3-4-10-21-13-8-5-7-12(11-13)15(16,17)18/h5,7-8,11H,2,6,9-10H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLBIENJUMZTEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,3-dimethyl-5-((4-methylbenzyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2724093.png)

![1-Methyl-5-(trifluoromethyl)pyrazolo[4,3-b]pyridin-6-amine;hydrochloride](/img/structure/B2724095.png)

![4-fluoro-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2724098.png)

![N-[[2-(3,3,3-trifluoropropoxy)phenyl]methyl]ethanamine](/img/structure/B2724104.png)

![5-({[(4-Chlorobenzoyl)oxy]imino}methyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2724105.png)

![2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2724109.png)

![N-(5-chloro-2-methoxyphenyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2724112.png)

![2-[[1-(2,4-Difluorobenzoyl)piperidin-4-yl]methyl]-6-pyrazol-1-ylpyridazin-3-one](/img/structure/B2724113.png)

![N-(5-((4-methoxy-3-methylphenyl)sulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide](/img/structure/B2724116.png)